MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
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Overview
Description
MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a mesityl group attached to a piperazine ring, which is further substituted with a methoxyphenyl group.
Preparation Methods
The synthesis of MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine derivative under basic conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using solid-phase synthesis or catalytic processes .
Chemical Reactions Analysis
MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of AChE and BChE, enzymes involved in the breakdown of acetylcholine.
Biological Studies: The compound is used in studies related to neurotransmitter regulation and neuroprotection.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with the active sites of AChE and BChE. The compound binds to these enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Molecular docking studies have shown that the methoxyphenyl group plays a crucial role in binding to the enzyme’s active site .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry as a ligand for various receptors.
4-Methylpiperazin-1-yl derivatives: These compounds exhibit anti-inflammatory and analgesic properties.
Pyridazinone derivatives: These are also studied for their AChE inhibitory activity and potential use in treating neurodegenerative diseases.
MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for AChE and BChE, making it a promising candidate for further research in neurodegenerative disease treatment .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-13-16(2)20(17(3)14-15)21(24)23-11-9-22(10-12-23)18-5-7-19(25-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAORVVDJLMRTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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